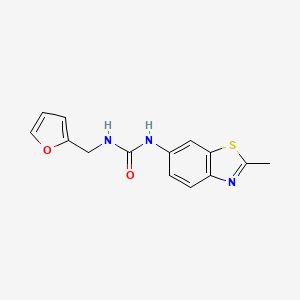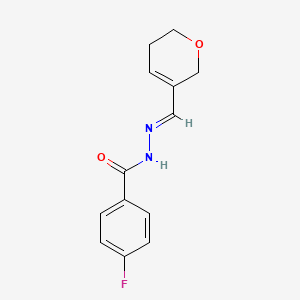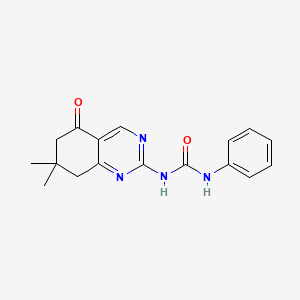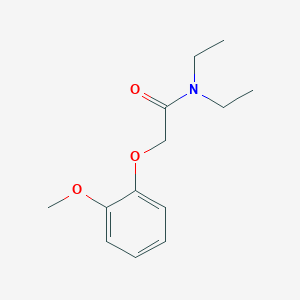
N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea, also known as FMBU, is a chemical compound that has been widely studied for its potential applications in the field of medicine. FMBU is a urea derivative that has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In
科学的研究の応用
N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties in various in vitro and in vivo studies. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce oxidative stress in cells. In addition, this compound has been found to induce apoptosis and inhibit cell proliferation in cancer cells, making it a potential candidate for cancer therapy.
作用機序
The exact mechanism of action of N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and cancer. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in cells and animals. In vitro studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been found to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. In animal studies, this compound has been found to reduce inflammation and oxidative stress in various tissues, including the liver, kidney, and brain.
実験室実験の利点と制限
N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound has some limitations, such as its low stability in acidic conditions and its susceptibility to hydrolysis. In addition, this compound has a relatively low potency compared to other anti-inflammatory and anti-cancer agents, which may limit its potential applications in the clinic.
将来の方向性
There are several future directions for research on N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea. One area of interest is the development of more potent derivatives of this compound that exhibit improved anti-inflammatory and anti-cancer properties. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound in animals and humans. In addition, the potential applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases, should be explored. Finally, the mechanisms of action of this compound should be further elucidated to better understand its biological effects.
合成法
The synthesis of N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea involves the reaction of 2-methyl-1,3-benzothiazol-6-amine and 2-furylacetic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and urea to obtain this compound. The yield of this compound can be improved by using different solvents and optimizing the reaction conditions.
特性
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-9-16-12-5-4-10(7-13(12)20-9)17-14(18)15-8-11-3-2-6-19-11/h2-7H,8H2,1H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCGLNSUYNTNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-methoxybenzyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5773364.png)



![6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5773400.png)

![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)


![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5773427.png)


![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide](/img/structure/B5773457.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5773461.png)
